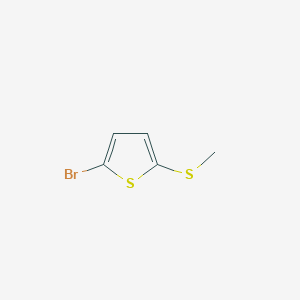

2-Bromo-5-(methylthio)thiophene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-methylsulfanylthiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrS2/c1-7-5-3-2-4(6)8-5/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGVNQIPBQAYMFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(S1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Chemical Reactivity and Mechanistic Pathways of 2 Bromo 5 Methylthio Thiophene

Electrophilic and Nucleophilic Reactivity Profiling of the Thiophene (B33073) Ring

The thiophene ring is inherently electron-rich and generally reactive towards electrophilic substitution, a reactivity that surpasses that of benzene (B151609). nih.govnumberanalytics.com The sulfur atom's lone pair electrons contribute to the aromatic π-system, enhancing its nucleophilicity. nih.gov However, the substituents on the 2-bromo-5-(methylthio)thiophene ring modulate this intrinsic reactivity. The bromine atom at the 2-position is an electron-withdrawing group, which deactivates the ring towards electrophilic attack. Conversely, the methylthio group at the 5-position can act as an electron-donating group through resonance, thereby activating the ring.

The interplay of these opposing electronic effects, along with steric hindrance, directs the regioselectivity of electrophilic substitution. For instance, in related substituted thiophenes, electrophilic attack is often directed to the less sterically hindered and electronically favored positions.

Nucleophilic aromatic substitution (SNAr) on thiophene rings occurs more readily than on corresponding benzene compounds, a reactivity enhancement of at least 1000-fold. uoanbar.edu.iq This increased reactivity is attributed to the ability of the sulfur atom to stabilize the intermediate Meisenheimer complex. uoanbar.edu.iq In this compound, the presence of the electron-withdrawing bromine atom facilitates nucleophilic attack, particularly at the carbon atom to which it is attached. The reaction proceeds through a stepwise addition-elimination mechanism. nih.gov Kinetic studies on similar nitro-substituted thiophenes have shown that these reactions are often faster in ionic liquids compared to conventional organic solvents. nih.gov

Detailed Investigation of Halogen Dance Rearrangements Involving Thiophene Bromides

The halogen dance is a fascinating rearrangement reaction where a halogen atom migrates from one position to another on an aromatic or heteroaromatic ring. wikipedia.org This phenomenon, first observed in the 1950s, is driven by thermodynamics, leading to the formation of a more stable carbanionic intermediate. wikipedia.org

In the context of thiophene bromides, the halogen dance is typically initiated by a strong base, such as lithium diisopropylamide (LDA). whiterose.ac.uk The base deprotonates the thiophene ring at a position ortho to the bromine atom, creating a lithiated intermediate. This intermediate can then undergo an intermolecular halogen-metal exchange with another molecule of the starting material, propagating a chain process that results in the migration of the bromine atom. wikipedia.orgwhiterose.ac.uk

Mechanisms of Cross-Coupling Reactions Employing this compound

This compound is a valuable substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. These reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon bonds. nih.gov The general mechanism for these transformations involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.

The catalytic cycle commences with the oxidative addition of the this compound to a low-valent palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-bromine bond, forming a square planar palladium(II) species.

Following oxidative addition, the transmetalation step occurs. In a Suzuki coupling, this involves the transfer of an organic group (e.g., an aryl group) from an organoboron reagent (like an arylboronic acid) to the palladium(II) center, displacing the bromide ion. d-nb.infonih.gov This step typically requires the presence of a base to activate the organoboron species.

The final step of the cycle is reductive elimination , where the two organic groups on the palladium(II) complex couple and are expelled from the coordination sphere, forming the new carbon-carbon bond of the desired product. This process regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. d-nb.inforesearchgate.net

Radical Reactions and Polymerization Initiation Mechanisms

While less common than ionic reactions for this specific compound, the thiophene ring can participate in radical reactions. The initiation of polymerization of thiophene derivatives can lead to the formation of polythiophenes, a class of conducting polymers with important applications in materials science.

The polymerization of thiophene monomers can be achieved through various methods, including electrochemical polymerization and chemical polymerization using oxidizing agents. In the context of radical polymerization, a radical initiator would be required to generate a radical species from the this compound monomer. This radical could then add to another monomer unit, propagating a polymer chain.

A related synthetic strategy involves the polymerization of a lithiated thiophene intermediate, formed via a halogen dance reaction, in the presence of a nickel(II) or palladium(II) catalyst. rsc.org This method demonstrates the interplay between different reaction mechanisms to achieve complex polymeric structures.

Sophisticated Spectroscopic and Structural Characterization of 2 Bromo 5 Methylthio Thiophene and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. For a definitive characterization of 2-Bromo-5-(methylthio)thiophene, advanced one- and two-dimensional NMR experiments are utilized.

While one-dimensional ¹H and ¹³C NMR provide initial information on the chemical environment of protons and carbons, two-dimensional (2D) NMR techniques are essential for establishing the precise connectivity of the molecular framework.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu In this compound, a COSY spectrum would show a cross-peak between the two protons on the thiophene (B33073) ring, confirming their adjacent positions. rsc.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). columbia.edu It allows for the unambiguous assignment of carbon signals for the protonated carbons in the thiophene ring. rsc.org The methyl protons of the methylthio group would show a correlation to the methyl carbon.

A representative dataset for this compound, illustrating the power of these combined techniques, is presented below.

| Position | ¹H δ (ppm) | ¹³C δ (ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| C2 | - | ~112 | - |

| C3 | ~6.95 (d) | ~130 | C2, C4, C5 |

| C4 | ~6.85 (d) | ~125 | C2, C3, C5, S-CH₃ |

| C5 | - | ~140 | - |

| S-CH₃ | ~2.50 (s) | ~15 | C5 |

While solution-state NMR provides data on the molecule's average structure, solid-state NMR (ssNMR) spectroscopy offers insight into the structure and dynamics of the compound in its crystalline form. This technique is particularly valuable for characterizing polymorphism, where a compound can exist in multiple crystal forms with different physical properties. By analyzing the chemical shift anisotropies and dipolar couplings in the solid state, ssNMR can distinguish between different polymorphs, identify the number of unique molecules in the crystallographic asymmetric unit, and probe intermolecular interactions within the crystal lattice.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can provide an exact mass that corresponds to a unique molecular formula, thereby confirming the identity of this compound. For instance, a derivative, (E)-3-(4-bromo-5-methylthiophen-2-yl)acrylonitrile, showed a calculated exact mass of 226.9404, which was confirmed by the experimentally found value of 226.9402. researchgate.net

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. A key feature in the mass spectrum of this compound is the presence of two peaks of nearly equal intensity for the molecular ion ([M]⁺ and [M+2]⁺). This isotopic signature is characteristic of molecules containing a single bromine atom, as bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. docbrown.info

Common fragmentation pathways for this molecule under electron impact (EI) would likely involve the cleavage of the weakest bonds. This could include the loss of a methyl radical (•CH₃) from the methylthio group or the loss of a bromine radical (•Br). The fragmentation of the thiophene ring itself can also occur. mdpi.comarkat-usa.org

| Fragment Ion | Proposed Structure | Exact Mass (m/z) for ⁷⁹Br Isotope |

|---|---|---|

| [C₅H₅BrS₂]⁺ | Molecular Ion | 223.8992 |

| [C₄H₂BrS₂]⁺ | [M - CH₃]⁺ | 208.8835 |

| [C₅H₅S₂]⁺ | [M - Br]⁺ | 144.9809 |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, is a powerful tool for identifying functional groups and elucidating the conformational properties of molecules. For this compound, these techniques would provide key insights into its molecular structure.

The vibrational modes of substituted thiophenes are well-documented. The FT-IR and Raman spectra are expected to be dominated by vibrations originating from the thiophene ring and the methylthio group. The presence of the bromine atom will also influence the vibrational frequencies.

Key expected vibrational modes for this compound include:

C-H stretching vibrations of the thiophene ring, typically appearing in the region of 3100-3000 cm⁻¹.

C-C and C=C stretching vibrations within the thiophene ring, which are characteristic of aromatic systems and generally observed between 1600 cm⁻¹ and 1300 cm⁻¹. For instance, in 2-thiophene carboxylic acid, these bands are observed at 1528 and 1352 cm⁻¹ in the FT-IR spectrum.

C-S stretching vibrations of the thiophene ring are expected in the range of 850-600 cm⁻¹. Studies on 2-thiophene carboxylic acid have identified these modes around 852 and 649 cm⁻¹ theoretically.

C-H in-plane and out-of-plane bending vibrations of the thiophene ring. For substituted thiophenes, in-plane bending modes are typically found between 1300-1000 cm⁻¹, while out-of-plane bending occurs in the 1000-700 cm⁻¹ region.

Vibrations of the methylthio group (-S-CH₃) , including C-H stretching and bending modes of the methyl group, as well as the C-S stretching of the thioether linkage.

C-Br stretching vibration , which is expected at lower frequencies, typically below 600 cm⁻¹.

The conformational analysis of this compound would involve studying the orientation of the methylthio group relative to the thiophene ring. Different conformers would likely exhibit subtle shifts in their vibrational frequencies, which could be resolved and analyzed using advanced spectroscopic techniques and computational modeling. For example, computational studies on similar molecules have shown that different conformations can lead to variations in the calculated vibrational spectra.

Interactive Data Table: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopic Technique |

| Aromatic C-H Stretch | 3100 - 3000 | FT-IR, Raman |

| Thiophene Ring C=C/C-C Stretch | 1600 - 1300 | FT-IR, Raman |

| C-H In-plane Bend | 1300 - 1000 | FT-IR, Raman |

| C-H Out-of-plane Bend | 1000 - 700 | FT-IR, Raman |

| Ring C-S Stretch | 850 - 600 | FT-IR, Raman |

| C-Br Stretch | < 600 | Raman |

| Methyl C-H Stretch | 2980 - 2850 | FT-IR, Raman |

| Methyl C-H Bend | 1470 - 1370 | FT-IR, Raman |

| Thioether C-S Stretch | 750 - 600 | FT-IR, Raman |

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing

Electronic spectroscopy, including ultraviolet-visible (UV-Vis) absorption and fluorescence spectroscopy, provides valuable information about the electronic transitions and energy levels within a molecule. For this compound, these techniques would probe the π-electron system of the thiophene ring and the influence of the bromo and methylthio substituents.

The UV-Vis absorption spectrum of thiophene and its derivatives is characterized by π-π* transitions. The introduction of substituents alters the energy of these transitions, leading to shifts in the absorption maxima (λmax). The bromine atom, being an electron-withdrawing group through induction but a π-donating group through resonance, and the methylthio group, a π-donating group, will both affect the electronic structure.

Based on studies of related thiophene derivatives, this compound is expected to exhibit absorption bands in the UV region. For instance, pentameric thiophene ligands show strong absorption bands attributed to π-π* excitations of the conjugated thiophene rings, with maximum extinction coefficients in the range of 15000–20000 M⁻¹cm⁻¹. The introduction of donor-acceptor groups can cause a significant red-shift in the absorption spectrum due to increased conjugation and charge transfer character in the excited states.

Fluorescence spectroscopy would reveal the emission properties of the molecule after electronic excitation. Many thiophene derivatives are known to be fluorescent. The fluorescence emission wavelength and quantum yield are sensitive to the molecular structure and the solvent environment. For example, some thiophene-based ligands display distinct fluorescence peaks with significant Stokes shifts. The presence of the heavy bromine atom in this compound might lead to quenching of fluorescence due to the heavy-atom effect, which promotes intersystem crossing to the triplet state.

Interactive Data Table: Expected Electronic Spectroscopic Properties for this compound

| Spectroscopic Parameter | Expected Characteristics | Influencing Factors |

| UV-Vis Absorption (λmax) | Absorption bands in the UV region corresponding to π-π* transitions. | Conjugation length, nature and position of substituents (Br, SCH₃), solvent polarity. |

| Molar Absorptivity (ε) | Expected to be high for π-π* transitions. | Extent of π-conjugation. |

| Fluorescence Emission | Possible emission in the UV or visible range, but may be weak. | Heavy-atom effect of bromine, solvent polarity, temperature. |

| Stokes Shift | The energy difference between the absorption and emission maxima. | Structural relaxation in the excited state, solvent reorganization. |

Theoretical and Computational Studies on 2 Bromo 5 Methylthio Thiophene Electronic and Geometric Structure

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure and properties of molecules. For substituted thiophenes, DFT methods are routinely used to predict their ground state characteristics.

| Bond | Typical Calculated Bond Length (Å) |

| C-S (in thiophene (B33073) ring) | 1.73 - 1.75 |

| C=C (in thiophene ring) | 1.37 - 1.38 |

| C-C (in thiophene ring) | 1.42 - 1.43 |

| C-Br | ~1.88 |

| C-S (exocyclic) | ~1.77 |

| S-CH3 | ~1.83 |

This table presents typical bond lengths for substituted thiophenes based on DFT calculations and should be considered as representative values.

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The difference in energy between these two orbitals is known as the HOMO-LUMO gap, a critical parameter for predicting a molecule's reactivity, stability, and electronic transitions. e3s-conferences.orgnih.gov

In 2-Bromo-5-(methylthio)thiophene, the electron-donating methylthio group is expected to raise the energy of the HOMO, while the electron-withdrawing bromo group will lower the energy of the LUMO. This push-pull effect can lead to a smaller HOMO-LUMO gap, which often correlates with enhanced reactivity and potential for applications in organic electronics. nih.gov DFT calculations are instrumental in quantifying these energy levels. For a series of thiophene sulfonamide derivatives, HOMO-LUMO energy gaps were found to be in the range of 3.44 to 4.65 eV. semanticscholar.org

| Molecular Orbital | Property | Expected Influence of Substituents |

| HOMO | Electron-donating capacity | The methylthio group is expected to increase the HOMO energy level. |

| LUMO | Electron-accepting capacity | The bromo group is expected to decrease the LUMO energy level. |

| HOMO-LUMO Gap | Electronic excitation energy/Reactivity | The combined effect of the substituents likely results in a reduced band gap. |

This table outlines the expected qualitative effects of the substituents on the frontier orbitals of this compound.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for predicting sites of electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For this compound, the MEP map would likely show a region of high electron density around the sulfur atom of the methylthio group, making it a potential site for interaction with electrophiles. Conversely, the area around the bromine atom would exhibit a more positive potential, indicating a site for nucleophilic interaction. The hydrogen atoms on the thiophene ring would also show varying degrees of positive potential. Studies on similar molecules like 2,5-bisarylthiophenes have utilized MEP maps to understand their relative reactivity. acs.org

Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the HOMO of one molecule and the LUMO of another. uni.lunih.gov The theory posits that the most significant contributions to the stabilization of the transition state come from the overlap of these frontier orbitals.

In the context of this compound, the distribution of the HOMO and LUMO across the molecule, as calculated by DFT, can predict its reactivity. The HOMO is expected to be localized more towards the methylthio-substituted end of the molecule, making this region nucleophilic. The LUMO, on the other hand, will likely have significant contributions from the bromo-substituted carbon, marking it as an electrophilic center. This understanding allows for the prediction of how the molecule will behave in various chemical reactions, such as electrophilic aromatic substitution or cross-coupling reactions.

Prediction and Analysis of Non-Linear Optical (NLO) Properties of Thiophene Derivatives

Thiophene derivatives with donor-acceptor substitution patterns are of great interest for their potential non-linear optical (NLO) properties. e3s-conferences.org These materials can alter the properties of light passing through them, a phenomenon that has applications in telecommunications, optical computing, and photonics. The efficiency of a second-order NLO material is related to its molecular hyperpolarizability (β).

The push-pull nature of the bromo (acceptor-like, due to inductive effects) and methylthio (donor) groups in this compound suggests that it may exhibit NLO properties. sigmaaldrich.comresearchgate.net Computational methods, particularly time-dependent DFT (TD-DFT), can be used to predict the hyperpolarizability of molecules. Studies on other thiophene derivatives have shown that the thiophene ring can act as an efficient electron donor, and the strategic placement of donor and acceptor groups can significantly enhance the NLO response. e3s-conferences.org For instance, some thiophene derivatives have been shown to have a molecular second-order NLO coefficient (β) several times that of the reference compound, para-nitroaniline. e3s-conferences.org

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

While DFT calculations provide valuable information about the static properties of a single molecule, Molecular Dynamics (MD) simulations can model the behavior of molecules over time, taking into account temperature, pressure, and the presence of other molecules (such as a solvent or in a solid state). nih.govuni.lu

Conceptual DFT Reactivity Descriptors (e.g., Fukui functions, Electrophilicity Index)

Fukui Functions:

The Fukui function, denoted as f(r), is a local reactivity descriptor that indicates the propensity of a specific site in a molecule to undergo a nucleophilic or electrophilic attack. It measures the change in the electron density at a particular point in space upon the addition or removal of an electron.

The Fukui function is defined as the derivative of the electron density ρ(r) with respect to the number of electrons N at a constant external potential v(r):

f(r) = [∂ρ(r)/∂N]v(r)

For practical calculations, finite difference approximations are used, leading to three types of Fukui functions:

f+(r) for nucleophilic attack (attack by a nucleophile): This corresponds to the addition of an electron and is calculated as the difference in electron density between the anionic (N+1) and neutral (N) states of the molecule.

f-(r) for electrophilic attack (attack by an electrophile): This corresponds to the removal of an electron and is calculated as the difference in electron density between the neutral (N) and cationic (N-1) states.

f0(r) for radical attack: This is the average of f+(r) and f-(r).

The regions in a molecule with a high value of f+(r) are more susceptible to nucleophilic attack, while those with a high value of f-(r) are more prone to electrophilic attack.

Electrophilicity Index:

The electrophilicity index (ω) is a global reactivity descriptor that quantifies the ability of a molecule to accept electrons. It is a measure of the stabilization in energy when the system acquires an additional electronic charge from the environment. A higher value of the electrophilicity index indicates a greater capacity to act as an electrophile.

The electrophilicity index is defined in terms of the electronic chemical potential (μ) and the chemical hardness (η) as:

ω = μ² / (2η)

Where:

μ (chemical potential) is related to the negative of the electronegativity and is calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO): μ ≈ (E_HOMO + E_LUMO) / 2.

η (chemical hardness) is a measure of the resistance to a change in the electron distribution and is calculated as: η ≈ (E_LUMO - E_HOMO).

A high electrophilicity index points to a species that is a strong electrophile, readily accepting electrons to stabilize itself.

Detailed Research Findings for this compound:

As of the latest literature search, specific computational studies detailing the Fukui functions and the electrophilicity index for this compound have not been reported. The following tables are presented as a template for how such data would be structured, but the values are currently unavailable.

Data Table: Fukui Functions for this compound

| Atomic Site | f+(r) (for nucleophilic attack) | f-(r) (for electrophilic attack) | f0(r) (for radical attack) |

| C2 | Data not available | Data not available | Data not available |

| C3 | Data not available | Data not available | Data not available |

| C4 | Data not available | Data not available | Data not available |

| C5 | Data not available | Data not available | Data not available |

| S1 (thiophene) | Data not available | Data not available | Data not available |

| Br | Data not available | Data not available | Data not available |

| S (methylthio) | Data not available | Data not available | Data not available |

| C (methyl) | Data not available | Data not available | Data not available |

Data Table: Conceptual DFT Reactivity Descriptors for this compound

| Descriptor | Symbol | Value |

| HOMO Energy | E_HOMO | Data not available |

| LUMO Energy | E_LUMO | Data not available |

| Chemical Potential | μ | Data not available |

| Chemical Hardness | η | Data not available |

| Electrophilicity Index | ω | Data not available |

The determination of these descriptors for this compound would require dedicated quantum chemical calculations. Such a study would provide a quantitative basis for understanding its reactivity profile, predicting its behavior in chemical reactions, and guiding the synthesis of new derivatives with desired properties.

Advanced Applications of 2 Bromo 5 Methylthio Thiophene As a Versatile Chemical Building Block

Precursors for π-Conjugated Oligomers and Polymers in Organic Electronics

The development of organic electronics relies heavily on the design and synthesis of novel π-conjugated materials that can efficiently transport charge. 2-Bromo-5-(methylthio)thiophene serves as a key precursor for such materials due to the strategic placement of its functional groups, which allows for controlled polymerization and functionalization.

Monomer in the Synthesis of Polythiophenes for Organic Field-Effect Transistors (OFETs)

Polythiophenes are a major class of conducting polymers used in organic field-effect transistors (OFETs). The performance of these devices is highly dependent on the regioregularity and electronic properties of the polymer backbone. The bromine atom in this compound provides a reactive site for various cross-coupling reactions, such as Kumada, Stille, and Suzuki couplings, which are instrumental in forming the polymer chain. cmu.edunih.govnih.gov The methylthio group, on the other hand, can be used to modulate the electronic properties of the resulting polymer, influencing factors like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning is critical for optimizing charge injection and transport in OFETs. nih.gov

The synthesis of regioregular polythiophenes, where the side chains are all oriented in the same direction, is crucial for achieving high charge carrier mobility. cmu.edu The use of monomers like this compound allows for precise control over the polymerization process, leading to polymers with well-defined structures and improved performance in OFETs. nih.gov

Integration into Materials for Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

In the realm of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), the precise control over the electronic and photophysical properties of the active materials is paramount. acs.org this compound can be incorporated into the molecular design of materials for these applications to fine-tune their performance. The sulfur atom in the thiophene (B33073) ring and the methylthio group can influence the intramolecular and intermolecular interactions, affecting properties like charge transport, energy level alignment, and light absorption/emission characteristics. mdpi.comacs.org

For instance, the introduction of the methylthio group can alter the electron-donating or -accepting nature of the thiophene unit, thereby modifying the bandgap of the resulting material. nih.gov This is a key parameter in determining the color of emission in OLEDs and the absorption spectrum in OPVs. The bromo-functionality facilitates the incorporation of this tailored thiophene unit into larger conjugated systems through established cross-coupling methodologies.

Design of Donor-Acceptor-Donor (D-A-D) Systems for Optoelectronic Devices

Donor-Acceptor-Donor (D-A-D) architectures are a widely employed design strategy for creating low bandgap materials for organic electronics. nih.gov In these systems, an electron-deficient (acceptor) unit is flanked by electron-rich (donor) units. This arrangement promotes intramolecular charge transfer, leading to desirable optical and electronic properties.

This compound can function as a versatile building block in the construction of these D-A-D systems. Depending on the molecular context, the (methylthio)thiophene unit can act as a donor component. The bromo-substituent allows for its facile coupling with various acceptor cores. This modular approach enables the systematic tuning of the optoelectronic properties of the final D-A-D molecule by varying the donor and acceptor components.

Components in the Development of Conductive Polymers and Hybrid Materials

The development of novel conductive polymers and hybrid materials is a rapidly advancing field. This compound can be utilized as a monomer or co-monomer in the synthesis of new conductive polymers. researchgate.net The presence of the methylthio group can enhance the solubility and processability of the resulting polymers, which is often a challenge with rigid conjugated backbones. Furthermore, the sulfur atom of the methylthio group can potentially coordinate with metal nanoparticles, opening avenues for the creation of organic-inorganic hybrid materials with synergistic properties. These hybrid materials could find applications in areas such as sensors, catalysis, and advanced coatings.

Synthetic Intermediates for Complex Organic Molecules

Beyond its direct use in materials science, this compound is a valuable intermediate in the synthesis of more complex organic molecules, particularly those based on a thiophene core.

Role in the Elaboration of Diverse Thiophene-Based Scaffolds

The reactivity of the bromo-substituent allows for a wide array of chemical transformations, including lithiation followed by reaction with various electrophiles, as well as a range of palladium-catalyzed cross-coupling reactions. nih.govresearchgate.net This enables the introduction of diverse functional groups at the 5-position of the thiophene ring. The methylthio group can also be chemically modified, for example, through oxidation to the corresponding sulfoxide (B87167) or sulfone, which further expands the synthetic possibilities. This versatility allows for the construction of a multitude of thiophene-based scaffolds with tailored substitution patterns. mdpi.commdpi.com These scaffolds can serve as core structures for pharmaceuticals, agrochemicals, and functional dyes.

Utilization in Multi-Step Total Synthesis Pathways

While specific examples of this compound in the total synthesis of natural products are not prominently documented in the literature, the utility of related brominated thiophenes is well-established. The bromine atom serves as a versatile handle for a variety of carbon-carbon bond-forming reactions, which are fundamental to multi-step synthesis.

The primary application for bromo-aromatic compounds in synthesis is their use in transition-metal-catalyzed cross-coupling reactions. For instance, 2-bromothiophene (B119243) and its derivatives are common substrates in Suzuki-Miyaura reactions, where a palladium catalyst facilitates coupling with an organoboron compound. researchgate.net Similarly, Stille and Negishi couplings are effective methods for creating new bonds at the site of the bromine atom. The synthesis of 2,5-bisarylthiophenes has been accomplished through sequential Suzuki cross-coupling reactions of 2-bromo-5-chlorothiophene (B1265590), demonstrating the differential reactivity of halogen substituents that can be exploited in multi-step pathways. mdpi.com

For this compound, the bromine at the 2-position can be readily converted into a lithiated species or undergo direct coupling. This allows for the introduction of a wide array of substituents. The methylthio group (-SMe) at the 5-position is generally stable under these coupling conditions but can be further manipulated if desired. For example, it could be oxidized to a sulfoxide or sulfone, which would significantly alter the electronic properties of the ring and could be used to direct subsequent synthetic steps or to fine-tune the properties of the final molecule. A mechanistic study involving the capture of reaction intermediates with iodomethane (B122720) has shown the formation of a methylthio-substituted benzo[b]thieno[2,3-d]thiophene, highlighting the stability and participation of the methylthio group in complex reaction cascades. acs.orgacs.org This dual functionality makes this compound a promising starting material for building complex heterocyclic systems.

Building Blocks for Supramolecular Assemblies and Molecular Machines

The development of supramolecular assemblies and molecular machines relies on the precise control of intermolecular interactions. Thiophene-based molecules are particularly attractive for these applications due to their rigid, planar structure and rich electronic character, which facilitate strong π-π stacking interactions.

Thiophene derivatives are a major class of materials used in molecular electronics to create molecular wires and junctions. guidechem.com Their ability to conduct charge is rooted in the delocalized π-electron system of the thiophene ring. Oligomers and polymers of thiophene can be synthesized to span the gap between two electrodes, allowing for the study of single-molecule conductance.

The construction of these molecular wires often begins with functionalized thiophene monomers. A building block like this compound is well-suited for this purpose. The bromine atom provides a reactive site for polymerization reactions, such as Kumada or Stille coupling, to form polythiophenes. The methylthio group, an electron-donating substituent, would be expected to modulate the electronic properties of the resulting polymer. Specifically, it would raise the energy of the Highest Occupied Molecular Orbital (HOMO), potentially reducing the bandgap and enhancing the conductivity of the molecular wire. This principle is seen in other alkylated thiophenes, where side chains are used to tune solubility and electronic energy levels for applications in organic field-effect transistors (OFETs). ossila.com While direct experimental data for this compound in molecular wires is lacking, its structure contains the necessary features to function as a precursor for such advanced materials.

Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π stacking. Thiophene derivatives have been extensively studied for their self-assembly properties, forming a variety of nanostructures like fibers, ribbons, and sheets. nih.gov

The self-assembly behavior of thiophene derivatives is highly dependent on their substitution pattern. For example, thiophenes with carboxylic acid groups can form well-ordered two-dimensional assemblies on surfaces through hydrogen bonding. In the context of this compound, the dominant interactions driving self-assembly would likely be π-π stacking of the thiophene rings and van der Waals interactions involving the methylthio groups. The sulfur atom in the methylthio group could also participate in specific intermolecular interactions, potentially directing the assembly into unique morphologies. The interplay between the electron-rich thiophene ring and the sulfur lone pairs of the methylthio substituent could lead to novel packing arrangements, which are crucial for controlling the bulk properties of materials used in organic electronics and sensors.

Future Research Directions and Unresolved Challenges in 2 Bromo 5 Methylthio Thiophene Chemistry

Development of More Efficient and Sustainable Synthetic Routes

The current synthetic routes to 2-bromo-5-(methylthio)thiophene and its derivatives, while functional, often rely on traditional methods that may not align with the modern principles of green chemistry. nih.govchemistryjournals.net A significant area for future research lies in the development of more efficient and sustainable pathways to this key intermediate and its elaborated products.

Furthermore, the principles of atom economy and energy efficiency need to be integrated into synthetic design. This includes the development of one-pot or tandem reactions that reduce the number of synthetic steps, solvent usage, and purification procedures. nih.gov Microwave-assisted synthesis, for example, has shown promise in accelerating reactions and improving yields in other areas of heterocyclic chemistry and could be a valuable tool for the synthesis of this compound derivatives.

| Parameter | Traditional Synthesis | Future Sustainable Synthesis |

| Catalyst | Often relies on metal catalysts | Aims for metal-free or highly efficient, recyclable catalysts |

| Regioselectivity | Can be challenging, leading to isomeric mixtures | High regioselectivity to minimize byproducts |

| Reaction Conditions | Often harsh with high temperatures and pressures | Mild conditions, reduced energy consumption |

| Solvents | Often uses volatile and hazardous organic solvents | Employs green solvents (e.g., water, ionic liquids) or solvent-free conditions |

| Atom Economy | Can be low due to multi-step processes and protecting groups | High atom economy through one-pot or tandem reactions |

Exploration of Novel Reactivity Patterns and Transformation Pathways

The reactivity of this compound is largely dictated by its two functional groups. While the bromine atom is a well-established handle for cross-coupling reactions, and the methylthio group can be oxidized or otherwise modified, there remains considerable scope for exploring novel reactivity patterns.

A key area of future research is the selective C-H functionalization of the thiophene (B33073) ring. mdpi.com While the 2- and 5-positions are substituted, the C-H bonds at the 3- and 4-positions offer opportunities for direct arylation, alkylation, or other modifications. Developing catalytic systems that can selectively activate these positions without disturbing the existing bromo and methylthio groups would open up new avenues for creating complex, multi-substituted thiophene derivatives. Catalyst-controlled regiodivergent C-H alkynylation, for example, has been demonstrated for other substituted thiophenes and could potentially be applied here. nih.gov

The interplay between the bromo and methylthio groups also warrants further investigation. For instance, "halogen dance" reactions, where a lithium-halogen exchange at one position is followed by migration of the resulting organolithium species to another, could lead to interesting and synthetically useful rearrangements. researchgate.net Understanding and controlling such reactivity in this compound could provide access to novel isomers that are difficult to synthesize by other means.

Furthermore, the sulfur atom of the methylthio group itself can be a site for further transformations. Beyond simple oxidation to the sulfoxide (B87167) or sulfone, exploring reactions that utilize the sulfur as a directing group for C-H activation or as a nucleophile in cyclization reactions could unlock new synthetic strategies.

Rational Design of Thiophene Derivatives with Tailored Electronic and Structural Properties

Thiophene-based materials are at the forefront of research in organic electronics, with applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). nih.govnih.gov The electronic properties of these materials are highly dependent on the nature and position of substituents on the thiophene ring. This compound serves as an excellent starting point for the rational design of new thiophene derivatives with tailored electronic and structural properties.

The methylthio group, being electron-donating, influences the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the thiophene ring. epstem.net By systematically varying the sulfur-containing substituent (e.g., by changing the alkyl group or oxidizing the sulfur), it should be possible to fine-tune these energy levels to optimize the performance of organic electronic devices. For instance, in OPVs, matching the energy levels of the donor and acceptor materials is crucial for efficient charge separation and transport.

The bromine atom provides a convenient site for introducing a wide variety of other functional groups through cross-coupling reactions. d-nb.infonih.gov This allows for the synthesis of a vast library of donor-acceptor type molecules where the this compound core acts as a key building block. Future research should focus on the systematic synthesis and characterization of such derivatives to establish clear structure-property relationships. This will enable the rational design of materials with optimized properties for specific applications. For example, the introduction of bulky or planar aromatic groups can influence the solid-state packing of the molecules, which in turn affects charge mobility in OFETs. nih.gov

| Property | Influencing Factor | Desired Outcome for Organic Electronics |

| HOMO/LUMO Energy Levels | Nature of substituents (e.g., methylthio, aryl groups) | Tuned for efficient charge injection/extraction and absorption in the solar spectrum |

| Solid-State Packing | Steric and electronic nature of substituents | Ordered packing for high charge carrier mobility |

| Solubility | Appended alkyl or other solubilizing groups | Good solubility for solution-based processing of devices |

| Photophysical Properties | Conjugation length and nature of chromophores | High absorption coefficients and desired emission wavelengths |

Integration of this compound into Emerging Technological Platforms

Beyond established applications in organic electronics, this compound and its derivatives have the potential to be integrated into a variety of emerging technological platforms. The unique combination of a reactive handle (bromine) and a modulating group (methylthio) makes it a versatile scaffold for creating functional molecules.

One promising area is the development of chemical sensors. The electronic properties of thiophene-based polymers can be sensitive to the presence of specific analytes. By functionalizing this compound with receptor units that can selectively bind to target molecules, it may be possible to create highly sensitive and selective sensors.

Another area of interest is in the field of smart materials. The incorporation of photo- or electro-responsive units onto the this compound core could lead to materials that change their properties (e.g., color, conductivity) in response to external stimuli. Such materials could find applications in displays, smart windows, and data storage.

Furthermore, the biological activity of thiophene derivatives is an area of growing interest. nih.gov The this compound scaffold could be used as a starting point for the synthesis of novel compounds with potential pharmaceutical applications. The bromine atom allows for the introduction of various pharmacophores, while the methylthio group can influence the molecule's lipophilicity and metabolic stability.

Synergistic Approaches Combining Experimental and Computational Methodologies

To accelerate the discovery and optimization of new materials and reactions based on this compound, a synergistic approach that combines experimental synthesis and characterization with computational modeling is essential. researchgate.netorientjchem.orgnih.gov

Computational chemistry, particularly density functional theory (DFT), can be a powerful tool for predicting the electronic and structural properties of novel thiophene derivatives before they are synthesized. nih.gov This can help to guide synthetic efforts towards molecules with the most promising properties for a given application, saving significant time and resources. For example, DFT calculations can be used to predict the HOMO/LUMO energy levels, absorption spectra, and charge transport properties of potential organic electronic materials.

Molecular modeling can also be used to investigate reaction mechanisms and predict the regioselectivity of reactions, such as C-H functionalization. mdpi.com This can aid in the development of new and more efficient synthetic methods. By understanding the factors that control reactivity, it becomes possible to design catalysts and reaction conditions that favor the desired outcome.

The experimental data obtained from the synthesis and characterization of new compounds can then be used to validate and refine the computational models, creating a feedback loop that leads to increasingly accurate predictions. This iterative process of a combined experimental and computational approach will be crucial for overcoming the unresolved challenges and unlocking the full potential of this compound chemistry.

Q & A

Q. What are the established synthetic routes for 2-Bromo-5-(methylthio)thiophene, and how is regioselectivity ensured during bromination?

The compound is synthesized via bromination of thiophene precursors using -bromosuccinimide (NBS) in dry solvents like DMF or THF under controlled temperatures. For example, bromination at 0°C followed by warming to room temperature ensures regioselective substitution at the 2- and 5-positions of the thiophene ring. Subsequent functionalization with methylthio groups involves reactions with methanethiol or methyl disulfide in the presence of bases like -BuLi . Purification via column chromatography (e.g., silica gel with petroleum ether) confirms product purity, validated by - and -NMR .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key signals indicate structural fidelity?

-NMR (400 MHz, CDCl) reveals distinct aromatic proton signals at δ 7.15–7.39 ppm (thiophene protons) and δ 2.46 ppm (methylthio group). -NMR confirms substitution patterns via peaks at δ 138.4–145.4 ppm (aromatic carbons) and δ 18.7 ppm (methylthio carbon). High-resolution mass spectrometry (HRMS) provides molecular ion peaks (e.g., m/z 298 [M]), while UV-Vis spectra (e.g., λ ~300 nm) confirm conjugation .

Q. How is this compound utilized in cross-coupling reactions for synthesizing functionalized thiophene derivatives?

The bromine substituent enables Suzuki-Miyaura couplings with aryl boronic acids. Typical conditions include Pd(PPh) (2.5 mol%), KPO, and a 1,4-dioxane/HO solvent system at 90°C for 12 hours. This method yields 2-aryl-5-(methylthio)thiophenes, critical for optoelectronic materials .

Advanced Research Questions

Q. What challenges arise in achieving regioselective functionalization of this compound, and how are they mitigated?

Competing reactivity at the 3- and 4-positions can occur due to electron-rich thiophene rings. Using bulky directing groups (e.g., triisopropylsilyl) or low-temperature lithiation (-78°C) ensures selective substitution. For example, lithiation with -BuLi followed by quenching with electrophiles directs functionalization to the 5-position .

Q. How can catalytic systems be optimized for efficient cross-coupling of this compound with sterically hindered boronic acids?

Palladium catalysts with electron-rich ligands (e.g., Pd(OAc)/SPhos) enhance coupling efficiency with bulky substrates. Solvent optimization (e.g., toluene/EtOH) and microwave-assisted heating (120°C, 30 min) improve yields to >85% while reducing side reactions .

Q. What pharmacological activities have been observed in derivatives of this compound, and how are these assays designed?

Derivatives exhibit biofilm inhibition (e.g., against Staphylococcus aureus) and anti-thrombolytic activity. Biofilm assays use crystal violet staining and microtiter plates, while hemolysis assays measure erythrocyte lysis at varying concentrations (IC values reported at ~50 µM) .

Q. How are discrepancies in NMR or MS data resolved when characterizing novel derivatives of this compound?

Contradictions may arise from residual solvents, isotopic patterns, or regioisomers. Comparative analysis with DFT-calculated -NMR shifts (e.g., B3LYP/6-311G**) and 2D NMR (COSY, HSQC) clarifies structural assignments .

Q. What thermodynamic and spectroscopic properties of this compound are critical for its application in polymer solar cells?

The compound’s low bandgap (~2.8 eV) and high electron affinity make it suitable as an electron acceptor. Cyclic voltammetry (E = -1.2 V vs. Ag/Ag) and UV-Vis spectroscopy guide its integration into poly-3-hexylthiophene (P3HT) blends for photovoltaic devices .

Q. How do computational models predict the reactivity of this compound in catalytic cycles?

Density functional theory (DFT) calculations (e.g., M06-2X/def2-TZVP) model transition states in cross-coupling reactions, revealing oxidative addition energy barriers (~15 kcal/mol) and charge distribution at the bromine site. These insights guide catalyst selection .

Q. What strategies improve the stability of this compound under ambient or catalytic conditions?

Storage under inert gas (Ar) at -20°C prevents degradation. In reactions, chelating ligands (e.g., 1,10-phenanthroline) stabilize palladium intermediates, while scavengers (e.g., molecular sieves) mitigate moisture-induced side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.